S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

Description

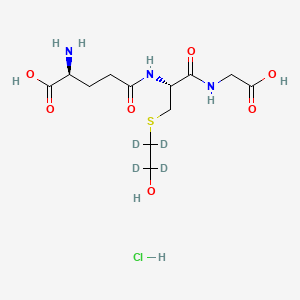

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is a deuterated glutathione derivative where four hydrogen atoms are replaced by deuterium, and a hydroxyethyl group is attached to the sulfur atom of glutathione. The hydrochloride salt enhances its solubility and stability for analytical applications. This compound is primarily used as an internal standard in mass spectrometry and metabolic studies due to its isotopic labeling, which distinguishes it from endogenous glutathione derivatives . Its molecular formula is C₁₂H₁₈D₄ClN₃O₇S, with a molecular weight of 391.86 g/mol .

Properties

Molecular Formula |

C12H22ClN3O7S |

|---|---|

Molecular Weight |

391.86 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H/t7-,8-;/m0./s1/i3D2,4D2; |

InChI Key |

QRFINCSKCRZION-MRMWEUCVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O.Cl |

Canonical SMILES |

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterated 2-Hydroxyethyl Precursors

Deuterated 2-hydroxyethyl groups are commonly prepared by reduction of appropriate precursors using deuterated reducing agents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). For example, reduction of a suitable aldehyde or ester precursor with NaBD4 yields the corresponding deuterated alcohol with incorporation of deuterium atoms at the methylene positions adjacent to the hydroxyl group.

- Reduction of 2-hydroxyethyl precursor with NaBD4 or LiAlD4.

- Tosylation of the resulting deuterated alcohol to form a good leaving group.

- Substitution with potassium thioacetate to introduce the sulfur functionality in protected form.

Radical-Mediated Thiol-Ene Reaction with Glutathione

The conjugation of the deuterated 2-hydroxyethyl moiety to glutathione is achieved via a radical-mediated thiol-ene reaction. This reaction involves the addition of the thiol group of glutathione to an alkene derivative of the deuterated alcohol under radical initiation conditions.

- Glutathione (1) is reacted with an allylic or pentenyl alcohol derivative bearing the deuterated 2-hydroxyethyl group.

- Radical initiators such as photoinitiators or thermal initiators are used to mediate the thiol-ene addition.

- The reaction can be performed in batch or continuous flow setups, with reported yields ranging from 84% to 94%.

- Solvent: Often aqueous or mixed solvents compatible with glutathione.

- Temperature: Room temperature or slightly elevated.

- Time: Several hours, typically 3-18 hours depending on conditions.

- Purification: Extraction, lyophilization, and chromatographic methods.

Conversion to Hydrochloride Salt

After purification, the free base form of S-(2-Hydroxyethyl)glutathione-d4 is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step improves the compound's stability and solubility for storage and further applications.

Analytical Characterization and Yield Data

| Step | Yield (%) | Notes |

|---|---|---|

| Reduction to deuterated alcohol | >90 | High isotopic incorporation achieved using NaBD4 or LiAlD4 |

| Tosylation and substitution | 50-94 | Efficient substitution with potassium thioacetate to introduce protected thiol group |

| Thiol-ene coupling with glutathione | 84-94 | Radical-mediated addition in batch or continuous flow with high conversion |

| Final hydrochloride salt formation | Quantitative | Conversion step typically quantitative, yielding stable hydrochloride salt |

Analytical techniques such as ^1H NMR, ^2H NMR, and HRMS confirm the isotopic labeling and purity of the intermediates and final product. Melting points and chromatographic behavior are consistent with literature values for analogous compounds.

Notes on Reaction Optimization and Scale-Up

- Temperature Control: Lower temperatures (0 °C to room temperature) improve selectivity and reduce side reactions during tosylation and thiol substitution steps.

- Radical Initiation: Photoinitiated radical reactions allow milder conditions and better control of thiol-ene coupling.

- Continuous Flow Synthesis: Offers improved yields and scalability for the thiol-ene reaction step compared to batch processes.

- Purification: Ion-exchange resins and lyophilization are effective for removing impurities and isolating the product in high purity.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced back to its thiol form.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiol form of the compound.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Proteomics and Mass Spectrometry

Role as a Reference Standard

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is widely used as a reference standard in proteomics, particularly in mass spectrometry analyses. Its isotopic labeling allows for precise quantification and tracking of glutathione levels in biological samples, enabling researchers to study metabolic pathways and enzyme kinetics effectively.

Metabolic Studies

The compound is instrumental in investigating oxidative stress responses and cellular redox status. By utilizing its deuterated form, researchers can trace the dynamics of glutathione metabolism under various physiological conditions. For example, studies have shown that this compound can be utilized to monitor the labeling patterns of glutathione in vivo, providing insights into liver function and redox homeostasis in both animal models and humans .

Enzyme Inhibition Studies

Inhibition of Glutathione S-Transferases

this compound exhibits significant biological activity as an inhibitor of glutathione S-transferase enzymes. These enzymes play a crucial role in detoxifying xenobiotics and endogenous compounds by catalyzing the conjugation of glutathione to reactive electrophiles. The compound's ability to inhibit these enzymes makes it a valuable tool for studying detoxification pathways and the biochemical roles of glutathione in cellular defense mechanisms .

Case Studies

Case Study: Glutathione Dynamics in Rats

A study involving rats demonstrated the utility of this compound in tracing glutathione dynamics. When infused with deuterated body water, the rats showed complex labeling patterns of free and bound glutathione, allowing researchers to assess the rates of synthesis and degradation under different conditions . This method provides a non-invasive way to probe metabolic processes related to oxidative stress.

Case Study: Human Metabolism Assessment

In human studies, this compound has been used to evaluate the metabolic fate of glutathione conjugates. The precise measurement of deuterium labeling has facilitated investigations into the hepatic metabolism of drugs and other compounds, enhancing our understanding of pharmacokinetics and potential therapeutic interventions .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glutathione | Tripeptide (gamma-glutamylcysteinylglycine) | Natural antioxidant; crucial for cellular protection |

| S-(2-Hydroxyethyl)glutathione | Similar structure with hydroxyethyl modification | Enhanced stability due to deuterium labeling |

| N-acetylcysteine | Derivative of cysteine; contains an acetyl group | Known for mucolytic properties and antioxidant effects |

| Glutathione disulfide | Oxidized form of glutathione | Plays a role in redox signaling |

The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking in biological systems, providing insights that are not possible with non-labeled compounds .

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves its interaction with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates. This interaction is crucial for detoxification processes and the regulation of oxidative stress in cells.

Comparison with Similar Compounds

Structural Analogues

S-(2-Hydroxyethyl)glutathione (Non-deuterated)

- Structure : Lacks deuterium atoms; otherwise identical.

- Molecular Formula : C₁₂H₂₂N₃O₇S (CAS 28747-20-8) .

- Applications: Used in studies of oxidative stress and detoxification pathways. Unlike the deuterated form, it cannot serve as an isotopic internal standard.

S-(2-Hydroxyethyl)glutathione Hydrochloride (Non-deuterated)

- Molecular Formula : C₁₂H₂₂ClN₃O₇S (CAS 1356019-55-0) .

- Applications : Enhanced solubility compared to the free base form; used in biochemical assays.

S-(2-Hydroxypropyl)glutathione-d6 + S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Mixture)

- Structure : Features hydroxypropyl or methyl-hydroxyethyl groups instead of hydroxyethyl, with six deuterium atoms .

- Key Difference : Bulkier substituents and higher deuterium content alter chromatographic retention times and fragmentation patterns in mass spectrometry.

Physicochemical Properties

Notes:

Biological Activity

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is a stable isotopic derivative of glutathione, a tripeptide crucial for various biological functions, including antioxidant defense and detoxification. This compound, characterized by the incorporation of deuterium atoms (d4), is particularly valuable in biochemical research due to its enhanced stability and tracking capabilities in biological systems.

- Molecular Formula : C12H18D4ClN3O7S

- Molecular Weight : 391.86 g/mol

- Appearance : Pale yellow solid

- Melting Point : 49 to 52 °C

This compound exhibits significant biological activity, primarily as an inhibitor of glutathione S-transferase (GST) enzymes. These enzymes play a crucial role in the detoxification of xenobiotics and endogenous compounds, facilitating their excretion from the body. The presence of deuterium enhances the compound's stability, making it suitable for metabolic studies and enzyme kinetics.

Biological Roles

- Antioxidant Defense : It helps neutralize reactive oxygen species (ROS) and free radicals.

- Detoxification : Participates in the conjugation and excretion of harmful compounds.

- Cellular Redox Status : Influences cellular redox balance, essential for maintaining cellular health.

Inhibition of Glutathione S-Transferases

Studies have shown that this compound effectively inhibits GST enzymes, which are vital for detoxifying electrophilic compounds. This inhibition can lead to increased accumulation of toxic metabolites in cells, providing insights into the biochemical pathways involved in detoxification.

Case Studies

-

Metabolic Pathway Analysis :

- Researchers utilized this compound to trace metabolic pathways involved in oxidative stress responses.

- The study revealed that the compound could serve as a marker for evaluating cellular redox states under various physiological conditions.

-

Enzyme Kinetics :

- A study focused on the kinetics of GST enzymes in the presence of this compound.

- Results indicated that varying concentrations of the compound significantly altered enzyme activity, providing a framework for future pharmacological studies.

Comparative Analysis with Other Compounds

This compound shares structural similarities with other compounds involved in cellular defense mechanisms. Below is a comparison table highlighting its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glutathione | Tripeptide (gamma-glutamylcysteinylglycine) | Natural antioxidant; crucial for cellular protection |

| S-(2-Hydroxyethyl)glutathione | Similar structure with hydroxyethyl modification | Enhanced stability due to deuterium labeling |

| N-acetylcysteine | Derivative of cysteine; contains an acetyl group | Known for mucolytic properties and antioxidant effects |

| Glutathione disulfide | Oxidized form of glutathione | Plays a role in redox signaling |

Q & A

Q. Basic Research Focus

- Dose-response studies : Treat cell cultures with varying concentrations of the deuterated compound and measure glutathione redox potential via fluorescent probes (e.g., roGFP).

- Isotope dilution assays : Combine with non-deuterated glutathione to quantify intracellular adduct formation using MRM transitions in MS.

- Control experiments : Include negative controls (e.g., deuterium-free analogs) to isolate isotope-specific effects .

What analytical challenges arise when quantifying this compound in heterogeneous biological samples, and how can they be addressed?

Advanced Research Focus

Challenges include ion suppression in MS and protein binding in plasma. Solutions:

- Sample preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to reduce matrix complexity.

- Internal standard normalization : Spike a structurally similar SIL-IS (e.g., ¹³C-labeled glutathione) to correct for recovery variability.

- Data analysis : Apply multivariate statistical tools (e.g., principal component analysis) to distinguish analyte signals from background noise .

How can researchers ensure batch-to-batch consistency in synthesizing this compound for longitudinal studies?

Q. Advanced Research Focus

- Synthetic protocol standardization : Document reaction conditions (e.g., temperature, deuterium source purity) to minimize variability.

- QC testing : Perform NMR and HRMS analysis for each batch to confirm structural integrity and isotopic enrichment.

- Stability studies : Monitor degradation under accelerated storage conditions (e.g., 40°C/75% RH) to establish shelf-life limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.